4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazole-fused pyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a chlorine atom at the 4th position and a phenyl group at the 6th position. The molecular formula of this compound is C11H7ClN4, and it has a molecular weight of 230.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method involves the cyclization of 2-azido-3-chloropyrazine with a phenyl-substituted triazole under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of c-Met protein kinase, which is involved in cancer cell proliferation.
Fluorescent Probes: Due to its unique structure, the compound can be used as a fluorescent probe in various biochemical assays.
Polymer Science: It has been incorporated into polymers for use in solar cells and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, as a c-Met protein kinase inhibitor, it binds to the active site of the kinase, preventing its phosphorylation and subsequent signaling pathways that lead to cancer cell proliferation . Additionally, its GABA A modulating activity involves binding to the allosteric site of the GABA A receptor, enhancing its inhibitory effects on neurotransmission .
Comparison with Similar Compounds
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
- 1,2,3-Triazolo[1,5-b]pyridazine
Comparison: 4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole-fused pyrazines and pyridazines, this compound exhibits a higher degree of specificity in its interactions with molecular targets such as c-Met kinase and GABA A receptors .
Properties
Molecular Formula |
C11H7ClN4 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
4-chloro-6-phenyltriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H7ClN4/c12-11-10-6-13-15-16(10)7-9(14-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
YIFXZGWFFDRJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CN=N3)C(=N2)Cl |
Origin of Product |
United States |
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